molecular formula C7H7ClN2O B3033845 4-chloro-N'-hydroxybenzenecarboximidamide CAS No. 1219625-96-3

4-chloro-N'-hydroxybenzenecarboximidamide

Cat. No. B3033845
Key on ui cas rn: 1219625-96-3
M. Wt: 170.59 g/mol
InChI Key: QBGONPQFBDUVPG-UHFFFAOYSA-N
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Patent
US09040711B2

Procedure details

A solution of 50% aqueous sodium hydroxide (2.8 g, 36.34 mmol) was mixed in methanol (20.0 mL). Hydroxylamine hydrochloride (2.55 g, 36.34 mmol) was added and the mixture stirred for 5 minutes. 4-Chlorobenzonitrile (4.0 g, 29.08 mmol) was added and the mixture heated to 60° C. The heterogeneous mixture was stirred at 60° C. for 3 hours. The mixture was poured into water (30 mL) and solids dissolved and a precipitate appeared. The methanol was removed at reduced pressure and remaining solids collected by vacuum filtration. The solids were washed with water (2×10 mL). The 4-chlorobenzamidoxime (4.38 g, 25.6 mmol) was obtained as a white solid. (88% yield).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.[NH2:4]O.[Cl:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1.O>CO>[Cl:6][C:7]1[CH:14]=[CH:13][C:10]([C:11](=[N:4][OH:1])[NH2:12])=[CH:9][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The heterogeneous mixture was stirred at 60° C. for 3 hours
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The methanol was removed at reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration
WASH
Type
WASH
Details
The solids were washed with water (2×10 mL)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(C(N)=NO)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.6 mmol
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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